2-(4-(Benzyloxy)phenoxy)-N'-(4-((4-chlorobenzyl)oxy)benzylidene)propanohydrazide
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Overview
Description
2-(4-(Benzyloxy)phenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)propanohydrazide is a complex organic compound that features both benzyloxy and chlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)propanohydrazide typically involves multiple steps:
Formation of Benzyloxyphenol: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Preparation of Chlorobenzylidene Derivative: This involves the reaction of 4-chlorobenzyl chloride with a suitable aldehyde to form the benzylidene derivative.
Hydrazide Formation: The final step involves the reaction of the benzyloxyphenol and chlorobenzylidene derivative with hydrazine hydrate under reflux conditions to form the desired propanohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)phenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)propanohydrazide can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: The benzyloxy and chlorobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-(Benzyloxy)phenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)propanohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: This compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)phenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)propanohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenoxy)acetic acid
- 4-(2-(4-(benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenoxy)acetic acid
Uniqueness
2-(4-(Benzyloxy)phenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)propanohydrazide is unique due to its specific combination of benzyloxy and chlorobenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
767309-51-3 |
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Molecular Formula |
C30H27ClN2O4 |
Molecular Weight |
515.0 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide |
InChI |
InChI=1S/C30H27ClN2O4/c1-22(37-29-17-15-28(16-18-29)35-20-24-5-3-2-4-6-24)30(34)33-32-19-23-9-13-27(14-10-23)36-21-25-7-11-26(31)12-8-25/h2-19,22H,20-21H2,1H3,(H,33,34)/b32-19+ |
InChI Key |
JKSFLYKHZRGKSR-BIZUNTBRSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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